alpha-Benzil dioxime
Overview
Description
Alpha-Benzil dioxime, also known as anti-Diphenylglyoxime, is an organic compound with the molecular formula C14H12N2O2. It is a chelating agent used in various analytical and industrial applications. The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in the field of analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Benzil dioxime can be synthesized through the reaction of benzil with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves the following steps:
- Dissolving benzil in ethanol.
- Adding hydroxylamine hydrochloride and a base such as sodium acetate.
- Heating the mixture under reflux conditions for several hours.
- Cooling the reaction mixture and filtering the precipitated product.
- Recrystallizing the product from ethanol to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Alpha-Benzil dioxime undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions such as cobalt and nickel.
Oxidation: Can be oxidized under specific conditions to form corresponding oximes.
Substitution: Participates in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Chelation: Typically involves the use of metal salts such as cobalt(II) chloride or nickel(II) sulfate in aqueous or alcoholic solutions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products
Chelation: Forms metal complexes such as cobalt-alpha-Benzil dioxime and nickel-alpha-Benzil dioxime.
Oxidation: Produces corresponding oximes.
Substitution: Yields substituted derivatives of this compound.
Scientific Research Applications
Alpha-Benzil dioxime has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as a chelating agent in the determination of metal ions in various samples.
Biological Studies: Employed in studies involving metal ion interactions with biological molecules.
Industrial Applications: Utilized in the extraction and purification of metals from ores.
Medical Research: Investigated for its potential use in diagnostic assays and therapeutic applications.
Mechanism of Action
The mechanism of action of alpha-Benzil dioxime involves its ability to form stable complexes with metal ions. The compound coordinates with metal ions through its nitrogen and oxygen atoms, forming a chelate ring. This chelation process stabilizes the metal ion and prevents it from participating in unwanted side reactions. The molecular targets and pathways involved in this process are primarily related to the metal ion coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
- Benzoin oxime
- Phenanthrenequinone dioxime
- Cyclohexanedione dioxime
Comparison
Alpha-Benzil dioxime is unique in its ability to form highly stable complexes with metal ions, making it particularly useful in analytical applications. Compared to similar compounds, it offers higher selectivity and sensitivity in metal ion detection. Additionally, its stability under various reaction conditions makes it a preferred choice for industrial applications .
Properties
IUPAC Name |
(NZ)-N-[(2Z)-2-hydroxyimino-1,2-diphenylethylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-15-13(11-7-3-1-4-8-11)14(16-18)12-9-5-2-6-10-12/h1-10,17-18H/b15-13-,16-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZONEUCDUQVGR-VMNXYWKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(=NO)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C(=N\O)/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
All isomeric forms are solids; [Merck Index] White or light yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | Benzyl dioxime | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20175 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
572-45-2, 23873-81-6 | |
Record name | beta-Benzil dioxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanedione, dioxime, (Z,Z)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanedione, 1,2-diphenyl-, 1,2-dioxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphenylethanedione dioxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-BENZIL DIOXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI58NPG8M0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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